molecular formula C18H29BN2O5 B12985261 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B12985261
M. Wt: 364.2 g/mol
InChI Key: DCTZJYRQMJTXNP-UHFFFAOYSA-N
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Description

The compound 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine (hereafter referred to as the "target compound") is a boronate ester-containing heterocyclic molecule with a fused pyrazolo[5,1-c][1,4]oxazine core. Its structure integrates a tetrahydro-2H-pyran (THP) ether group and a pinacol boronate ester, making it a versatile intermediate in medicinal chemistry and cross-coupling reactions . This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Properties

Molecular Formula

C18H29BN2O5

Molecular Weight

364.2 g/mol

IUPAC Name

2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C18H29BN2O5/c1-17(2)18(3,4)26-19(25-17)16-13(11-24-15-7-5-6-9-23-15)20-21-8-10-22-12-14(16)21/h15H,5-12H2,1-4H3

InChI Key

DCTZJYRQMJTXNP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCCN3N=C2COC4CCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with factors such as solvent choice, temperature, and reaction time playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Molecular Features

The target compound’s key structural elements include:

  • Pyrazolo[5,1-c][1,4]oxazine core : A bicyclic system combining pyrazole and oxazine rings.
  • Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions .
  • THP-ether substituent : The ((tetrahydro-2H-pyran-2-yl)oxy)methyl group enhances solubility and may act as a protecting group during synthesis.

Comparisons with similar compounds are summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reactivity/Applications
Target Compound C19H28BN3O5* ~397.25* Not Available Pyrazolo-oxazine core, boronate ester, THP-ether Medicinal intermediate, cross-coupling reactions
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C14H23BN2O3 278.16 1003846-21-6 Pyrazole ring, THP group, boronate ester Suzuki coupling, pharmaceutical intermediates
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine C14H18BNO3 259.12 1361110-64-6 Benzo[1,4]oxazine, boronate ester Drug discovery, agrochemical synthesis
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran C17H25BO4 304.19 889865-38-7 Phenoxy-THP, boronate ester Polymer chemistry, material science

Physicochemical Properties

  • Solubility: The THP-ether and boronate ester groups enhance solubility in polar organic solvents (e.g., THF, DMSO) compared to non-functionalized analogs.
  • Stability: The fused pyrazolo-oxazine core may confer greater rigidity and thermal stability than monocyclic pyrazole derivatives .

Research Findings and Trends

  • Bioactivity : While specific data for the target compound are unavailable, pyrazole-boronate analogs show promise in inducing ferroptosis in cancer cells .
  • Industrial Use : The THP group in the target compound may improve metabolic stability in vivo, a feature leveraged in medicinal chemistry .

Biological Activity

The compound 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

This compound features a unique combination of functional groups that may contribute to its biological activity. The molecular formula is C25H43NO18C_{25}H_{43}NO_{18} with a molecular weight of 645.60 g/mol. Its structural complexity includes a tetrahydropyran moiety and a dioxaborolane unit which are known to influence various biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various strains of bacteria and fungi. For instance, related pyrazolo derivatives have demonstrated significant antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Anticancer Potential : Some derivatives of pyrazolo compounds have been studied for their anticancer properties. They may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Compounds containing tetrahydropyran rings have been investigated for neuroprotective properties in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their potential therapeutic applications .

Case Studies

Several studies have explored the biological activities of compounds structurally related to 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazolo compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited an IC50 value as low as 2.6 μM for MRSA strains . This suggests that modifications in the structure can enhance antimicrobial potency.

Study 2: Anticancer Activity

In vitro assays demonstrated that specific pyrazolo derivatives could inhibit the growth of human cancer cell lines with IC50 values ranging from 10 to 20 μM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
AntibacterialPyrazolo Derivative A2.6
AntifungalPyrazolo Derivative B3.5
AnticancerPyrazolo Derivative C15

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